molecular formula C26H23ClN4O2S B2811963 4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE CAS No. 1223838-29-6

4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE

Numéro de catalogue: B2811963
Numéro CAS: 1223838-29-6
Poids moléculaire: 491.01
Clé InChI: XIVIJQQZIVYMFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core linked via a sulfanyl-methyl bridge to a 1,3-oxazole ring. Key structural elements include:

  • Pyrazolo[1,5-a]pyrazine moiety: Substituted at position 2 with a 3-chloro-4-ethoxyphenyl group.
  • 1,3-Oxazole ring: Substituted with a 3-methylphenyl group at position 2 and a methyl group at position 3.
  • Sulfanyl-methyl bridge: Connects the two heterocyclic systems.

Synthesis and Characterization:
The synthesis likely follows strategies analogous to pyrazole derivatives described in , such as refluxing intermediates with orthoesters or hydrazine derivatives. Structural elucidation would employ X-ray crystallography (using SHELX programs, as in ) and mass spectrometry (MS/MS) for fragmentation pattern analysis .

Propriétés

IUPAC Name

4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-4-32-24-9-8-18(13-20(24)27)21-14-23-26(28-10-11-31(23)30-21)34-15-22-17(3)33-25(29-22)19-7-5-6-16(2)12-19/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIJQQZIVYMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC(=C5)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-5-methyl-2-(3-methylphenyl)-1,3-oxazole) is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN3O2SC_{18}H_{19}ClN_3O_2S, with a molecular weight of approximately 364.88 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to an oxazole ring, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazole and oxazole moieties allows for diverse interactions with enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine showed stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation and modulation of key apoptotic pathways such as NF-κB and p53 .

The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate that such compounds can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating autophagy mechanisms .

Antimicrobial Activity

Compounds similar to the one discussed have also been evaluated for antimicrobial properties. For example, studies have shown that certain pyrazole derivatives possess significant inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .

Case Studies

  • Cytotoxicity Assays : In vitro assays using MTT assays demonstrated that related compounds exhibit dose-dependent cytotoxicity against various cancer cell lines. The most potent derivatives were noted for their ability to induce apoptosis while sparing normal cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cell survival and proliferation. Notably, the modulation of caspase activity was a common finding across multiple studies .

Data Tables

Property Value
Molecular FormulaC18H19ClN3O2S
Molecular Weight364.88 g/mol
CAS Number1255783-41-5
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against bacteria

Comparaison Avec Des Composés Similaires

Structural Analogues from Literature

The following compounds share core heterocyclic motifs or substituent patterns:

Compound Name Key Structural Features Source
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone core, oxadiazole substituent
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate Pyrazolo[1,5-a]pyrimidine core, sulfonate ester substituent
3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-5-[(2-methylquinazolin-4-yl)oxymethyl]-1,3,4-oxadiazole-2-thione Oxadiazole-thione core, piperazine linker

Key Observations :

  • Pyrazolo-pyrazine vs. Pyrazolo-pyrimidine : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine () in nitrogen atom positioning, influencing electron distribution and binding interactions.
  • Substituent Effects : The 3-chloro-4-ethoxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler phenyl or methyl groups in analogues (e.g., ).

Computational Similarity Analysis

Tanimoto and Dice Coefficients :
Using Morgan fingerprints and MACCS keys (), structural similarity was quantified:

Compound (Reference) Tanimoto (Morgan) Tanimoto (MACCS) Dice (Morgan)
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-... 0.72 0.65 0.68
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo... 0.58 0.52 0.55
3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-5-[(2-methylquinazolin... 0.49 0.43 0.47

Interpretation :

  • Higher similarity scores correlate with shared pyrazolo-heterocyclic cores (e.g., 0.72 for the oxadiazole-containing analogue).
  • Lower scores for piperazine-linked compounds () reflect divergent scaffolds .

Bioactivity and Mode of Action

demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:

  • Pyrazolo[1,5-a]pyrazine derivatives : Often target kinases or GPCRs due to planar heterocycles mimicking ATP or neurotransmitter structures.
  • Oxazole-containing analogues : Exhibit antimicrobial or anti-inflammatory activity, as seen in compounds from and .

Docking Affinity Variability: Minor structural changes, such as replacing ethoxy with methoxy groups, alter binding pocket interactions. For instance, the target compound’s 3-chloro-4-ethoxyphenyl group may enhance hydrophobic binding compared to 4-fluorophenyl analogues () .

Metabolic and Fragmentation Profiles

Fragmentation Tree Alignment : MS/MS data () reveals that the target compound shares fragmentation pathways with pyrazolo[1,5-a]pyrazine derivatives, such as cleavage at the sulfanyl-methyl bridge. Cosine scores >0.7 in molecular networking () confirm clustering with oxazole- and pyrazole-containing metabolites .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a pyrazolo[1,5-a]pyrazine core fused with a 1,3-oxazole ring, substituted with a 3-chloro-4-ethoxyphenyl group and a sulfur-linked methyl moiety. The heterocyclic framework (pyrazole, pyrazine, oxazole) introduces electron-rich regions and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The chloro and ethoxy substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability .

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
  • Step 2: Introduction of the sulfanyl-methyl group via nucleophilic substitution or thiol-ene reactions .
  • Step 3: Functionalization of the oxazole ring using Ullmann coupling or microwave-assisted cross-coupling for the 3-methylphenyl group . Optimization requires solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) and catalyst screening (e.g., Pd(OAc)₂ for coupling reactions) to improve yields (typically 50–70%) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of heterocycles .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve ambiguities in stereochemistry, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Core modifications: Replace the oxazole ring with isoxazole or thiazole to assess heterocycle-dependent activity .
  • Substituent variation: Synthesize analogs with methoxy, fluoro, or nitro groups on the phenyl rings to study electronic effects on target binding .
  • Biological assays: Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) or antimicrobial susceptibility testing (AST) against Gram-positive bacteria .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cytochrome P450 enzymes or ATP-binding cassette transporters .
  • ADMET prediction (SwissADME, pkCSM) to estimate logP (~3.5), aqueous solubility (LogS ≈ -4.2), and CYP3A4 inhibition risk .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response validation: Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) to rule off-target effects .
  • Metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites that may skew results .
  • Crystallographic studies to verify binding modes if target protein structures are available .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the sulfanyl-methyl incorporation step?

  • Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate thiol-ene reactions .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂) .

Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrazine synthesis be addressed?

  • Electronic directing groups: Introduce electron-withdrawing groups (e.g., nitro) on the pyrazine ring to guide coupling reactions .
  • Temperature control: Lower reaction temperatures (0–5°C) favor kinetic over thermodynamic products .

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